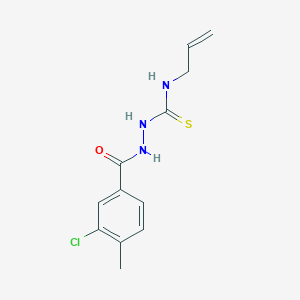

N-allyl-2-(3-chloro-4-methylbenzoyl)hydrazinecarbothioamide

Description

N-allyl-2-(3-chloro-4-methylbenzoyl)hydrazinecarbothioamide is a hydrazinecarbothioamide derivative characterized by an allyl group attached to the hydrazine nitrogen and a 3-chloro-4-methylbenzoyl substituent. Its structure combines electron-withdrawing (chloro) and electron-donating (methyl) groups on the benzoyl ring, which may influence its chemical reactivity, conformational stability, and biological activity.

Properties

IUPAC Name |

1-[(3-chloro-4-methylbenzoyl)amino]-3-prop-2-enylthiourea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClN3OS/c1-3-6-14-12(18)16-15-11(17)9-5-4-8(2)10(13)7-9/h3-5,7H,1,6H2,2H3,(H,15,17)(H2,14,16,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQEPTWPTXMDLOC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NNC(=S)NCC=C)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101322436 | |

| Record name | 1-[(3-chloro-4-methylbenzoyl)amino]-3-prop-2-enylthiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101322436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.78 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

27.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24794824 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

695199-56-5 | |

| Record name | 1-[(3-chloro-4-methylbenzoyl)amino]-3-prop-2-enylthiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101322436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-allyl-2-(3-chloro-4-methylbenzoyl)hydrazinecarbothioamide typically involves the reaction of 3-chloro-4-methylbenzoyl chloride with N-allylhydrazinecarbothioamide under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.

Industrial Production Methods

In an industrial setting, the production of N-allyl-2-(3-chloro-4-methylbenzoyl)hydrazinecarbothioamide may involve large-scale batch reactors where the reactants are combined in precise stoichiometric ratios. The reaction conditions are optimized to ensure high yield and purity of the product. The final compound is then purified using techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions

N-allyl-2-(3-chloro-4-methylbenzoyl)hydrazinecarbothioamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as sodium azide or potassium cyanide in polar aprotic solvents.

Major Products Formed

Oxidation: Formation of corresponding sulfoxides or sulfones.

Reduction: Formation of the corresponding amines or alcohols.

Substitution: Formation of azides, cyanides, or other substituted derivatives.

Scientific Research Applications

N-allyl-2-(3-chloro-4-methylbenzoyl)hydrazinecarbothioamide has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules. It is also used in studying reaction mechanisms and kinetics.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-allyl-2-(3-chloro-4-methylbenzoyl)hydrazinecarbothioamide involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The pathways involved may include the disruption of cellular processes such as DNA replication, protein synthesis, or metabolic pathways.

Comparison with Similar Compounds

Structural Analogues and Positional Isomers

a) N-allyl-2-(2-chloro-4-methylbenzoyl)hydrazinecarbothioamide (CAS: 1311197-92-8)

- Structural Difference : Chloro group at position 2 instead of 3 on the benzoyl ring .

- Implications: Positional isomerism affects electronic distribution and steric hindrance.

b) N-allyl-2-(3-nitrobenzoyl)hydrazinecarbothioamide (CAS: ZX-AN022543)

- Structural Difference : Nitro group replaces chloro and methyl at position 3 .

- Implications : The nitro group’s strong electron-withdrawing nature could enhance electrophilic reactivity but reduce stability. Antioxidant activity may differ, as nitro groups often reduce radical-scavenging efficacy compared to chloro/methyl combinations .

c) N-benzyl-2-(4-methylbenzoyl)hydrazinecarbothioamide (CAS: 482614-93-7)

- Structural Difference : Benzyl replaces allyl, and the benzoyl ring lacks a chloro group .

- The absence of a chloro substituent may reduce electrophilic interactions in biological systems.

Functional Group Variations

a) N-allyl-2-(phenoxyacetyl)hydrazinecarbothioamide

- Structural Difference: Phenoxyacetyl replaces 3-chloro-4-methylbenzoyl .

- Implications: The phenoxy group’s electron-donating properties may reduce acidity of the thioamide proton, altering reactivity in cyclization or alkylation reactions.

b) Camphor-Derived Iminothiazolidine-4-Ones

- Structural Difference : Bicyclic camphor backbone instead of benzoyl .

- Implications : The rigid camphor structure enhances stereochemical control, which is critical for antiviral activity. However, the target compound’s flexible allyl and benzoyl groups may allow broader conformational adaptability .

a) Antioxidant Activity

- Hydrazinecarbothioamides vs. Triazole Derivatives :

- Hydrazinecarbothioamides (e.g., compounds 4–6 in ) exhibit superior DPPH radical scavenging compared to triazole-3-thiones (7–9 ) and S-alkylated derivatives (10–15 ) .

- The 3-chloro-4-methyl substituents in the target compound may enhance antioxidant activity by stabilizing radical intermediates through resonance or inductive effects.

b) Antimicrobial and Antiviral Potential

- Thiazoline Derivatives : Compounds with thiazoline rings () show antimicrobial activity due to the sulfur atom’s nucleophilic character. The target compound’s thioamide group may confer similar properties .

- Camphor Derivatives : Exhibit antiviral activity via structural mimicry of host molecules. The target compound’s allyl group could facilitate similar interactions .

Biological Activity

N-allyl-2-(3-chloro-4-methylbenzoyl)hydrazinecarbothioamide (CAS 695199-56-5) is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

Molecular Formula: C₁₂H₁₄ClN₃OS

Molecular Weight: 283.78 g/mol

Structure: The compound features a hydrazinecarbothioamide structure with an allyl group and a chloromethylbenzoyl moiety.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₄ClN₃OS |

| Molecular Weight | 283.78 g/mol |

| Melting Point | Not specified |

| Boiling Point | Not specified |

Biological Activity

The biological activity of N-allyl-2-(3-chloro-4-methylbenzoyl)hydrazinecarbothioamide has been investigated in various studies, focusing on its antimicrobial , antioxidant , and anticancer properties.

Antimicrobial Activity

Research indicates that compounds with similar structural features exhibit significant antimicrobial effects. For instance, pyrazole derivatives have shown notable antifungal and antibacterial activities, suggesting that N-allyl-2-(3-chloro-4-methylbenzoyl)hydrazinecarbothioamide may possess similar properties due to its hydrazine and thioamide functionalities .

Antioxidant Activity

The compound's potential as an antioxidant is supported by studies on related hydrazone derivatives, which demonstrated effective free radical scavenging abilities. This property is crucial in preventing oxidative stress-related diseases .

Anticancer Activity

Preliminary studies suggest that N-allyl-2-(3-chloro-4-methylbenzoyl)hydrazinecarbothioamide may influence cancer cell lines. For example, other hydrazine derivatives have shown cytotoxic effects in breast cancer cells, indicating a possible mechanism of action through apoptosis induction . The structural similarities with these derivatives warrant further investigation into its anticancer properties.

Case Studies and Research Findings

- Antimicrobial Efficacy : A study evaluating various thioamide derivatives found that compounds similar to N-allyl-2-(3-chloro-4-methylbenzoyl)hydrazinecarbothioamide exhibited significant inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli.

- Antioxidant Potential : In vitro assays demonstrated that certain hydrazine derivatives could reduce oxidative stress markers in cellular models, suggesting a protective mechanism against cellular damage.

- Cytotoxicity in Cancer Cells : Research on structurally related compounds indicated that they could induce apoptosis in MDA-MB-231 breast cancer cells, highlighting the need for more focused studies on N-allyl-2-(3-chloro-4-methylbenzoyl)hydrazinecarbothioamide to confirm similar effects.

Q & A

Q. Q1. What are the established synthetic routes for N-allyl-2-(3-chloro-4-methylbenzoyl)hydrazinecarbothioamide, and how can reaction conditions influence yield and purity?

Methodological Answer: Synthesis typically involves condensation reactions between hydrazinecarbothioamide derivatives and substituted benzoyl chlorides. For example, refluxing hydrazinecarbothioamide precursors with 3-chloro-4-methylbenzoyl chloride in anhydrous solvents (e.g., methanol or ethanol) under nitrogen atmosphere minimizes hydrolysis side reactions. Purification via recrystallization (using methanol or ethanol) improves purity . Reaction temperature (80–100°C) and time (4–6 hours) are critical for optimal yield, as prolonged heating may degrade thioamide groups. Monitoring via TLC or HPLC ensures reaction completion.

Q. Q2. How is structural characterization of this compound performed, and what spectroscopic markers validate its identity?

Methodological Answer:

- FT-IR: Key peaks include:

- ~1685–1690 cm⁻¹ (C=O stretch of amide)

- ~1175–1185 cm⁻¹ (C=S stretch)

- Broad ~3230–3270 cm⁻¹ (N-H stretch of hydrazinecarbothioamide) .

- NMR:

- ¹H NMR: Signals for allyl protons (δ 5.0–5.8 ppm), aromatic protons (δ 7.2–8.0 ppm), and NH groups (δ 9.5–10.5 ppm).

- ¹³C NMR: Carbonyl carbons (δ ~165–170 ppm), thiocarbonyl (δ ~180 ppm) .

- X-ray crystallography resolves stereochemistry, as seen in analogous hydrazinecarbothioamide structures .

Advanced Research Questions

Q. Q3. How can computational methods (e.g., DFT, molecular docking) predict the bioactivity of N-allyl-2-(3-chloro-4-methylbenzoyl)hydrazinecarbothioamide derivatives?

Methodological Answer:

- Density Functional Theory (DFT): Optimizes geometry, calculates frontier molecular orbitals (HOMO-LUMO), and predicts reactivity. For example, electron-withdrawing groups (e.g., -Cl, -CH₃) enhance electrophilicity at the thiocarbonyl site, influencing ligand-metal binding .

- Molecular Docking: Screens against targets (e.g., enzymes, receptors) using software like AutoDock. Hydrazinecarbothioamide derivatives show affinity for metalloenzymes (e.g., urease) due to S and N donor atoms . Validate predictions with in vitro assays (e.g., enzyme inhibition).

Q. Q4. What strategies resolve contradictions in pharmacological data across studies (e.g., varying IC₅₀ values)?

Methodological Answer:

- Standardize Assay Conditions: Control variables like solvent (DMSO concentration ≤1%), pH, and temperature. For example, DMSO >2% may denature proteins, skewing IC₅₀ .

- Structure-Activity Relationship (SAR) Analysis: Compare substituent effects. The 3-chloro-4-methyl group enhances lipophilicity and membrane permeability versus unsubstituted analogs .

- Validate via Orthogonal Assays: Pair enzymatic inhibition with cell-based viability assays to confirm mechanism-specific activity .

Q. Q5. How can regioselectivity challenges in modifying the hydrazinecarbothioamide scaffold be addressed?

Methodological Answer:

- Protecting Groups: Use Boc (tert-butoxycarbonyl) to shield NH groups during alkylation or acylation .

- Metal-Mediated Reactions: Cu(I)-catalyzed click chemistry selectively modifies allyl groups without affecting thiocarbonyl .

- Microwave Synthesis: Accelerates reactions, reducing side-product formation (e.g., overalkylation) .

Experimental Design and Optimization

Q. Q6. What analytical techniques quantify trace impurities in synthesized batches, and how are detection limits optimized?

Methodological Answer:

- HPLC-MS: Use C18 columns with gradient elution (acetonitrile/water + 0.1% formic acid). Detect impurities at ppm levels via high-resolution MS .

- GC-MS: For volatile byproducts (e.g., unreacted benzoyl chloride), employ DB-5 columns and electron ionization .

- Validation: Follow ICH guidelines for linearity (R² >0.99), recovery (90–110%), and LOQ/LOD calculations .

Q. Q7. How do solvent polarity and pH affect the stability of N-allyl-2-(3-chloro-4-methylbenzoyl)hydrazinecarbothioamide in solution?

Methodological Answer:

- Stability Studies: Use accelerated degradation tests (40°C/75% RH).

- Polar Solvents (e.g., DMSO): Promote hydrolysis of thiocarbonyl to carbonyl.

- Acidic Conditions (pH <3): Protonate NH groups, reducing nucleophilic degradation .

- Stabilizers: Add antioxidants (e.g., BHT) to prevent oxidative decomposition .

Data Interpretation and Reporting

Q. Q8. How should researchers report crystallographic data to ensure reproducibility of structural studies?

Methodological Answer:

- Deposit CIF Files: Submit to Cambridge Structural Database (CSD) or CCDC. Include refinement parameters (R-factor <0.05) and H-bonding networks .

- Thermal Ellipsoids: Visualize using ORTEP diagrams to confirm positional disorder (if any) .

- Compare with Analogues: Cross-reference metrics (bond lengths, angles) with published hydrazinecarbothioamide structures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.